molecular formula C15H13Cl2NO2 B1452134 2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide CAS No. 1110909-11-9

2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide

Cat. No. B1452134
CAS RN: 1110909-11-9
M. Wt: 310.2 g/mol
InChI Key: KTSMGEJJLIUPSS-UHFFFAOYSA-N
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Description

2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide is a chemical compound with the molecular formula C15H13Cl2NO2 and a molecular weight of 310.18 .


Physical And Chemical Properties Analysis

The predicted properties of this compound include a melting point of 446.3±45.0 °C, a density of 1.332±0.06 g/cm3, and a refractive index of 11.54±0.70 .

Scientific Research Applications

Metabolic Pathways and Biological Interactions

  • Metabolic Activation in Herbicides : Acetochlor and related chloroacetamide herbicides undergo complex metabolic activation in liver microsomes. This activation pathway involves the formation of 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, intermediates that further metabolize into compounds bioactivated to potentially carcinogenic products. The metabolism rate and pathway vary between human and rat liver microsomes, implicating species-specific responses to these herbicides (Coleman et al., 2000).

Chemical Synthesis and Characterization

  • Synthesis and Antimicrobial Activity : The compound 2-(4-Chloro-3-methylphenoxy)acetohydrazide, a derivative of ethyl 2-(4-chloro-3-methylphenoxy) acetate, was synthesized and further reacted with different aromatic aldehydes. The resulting compounds and their cyclization products were evaluated for antibacterial and antifungal activities, indicating potential applications in developing antimicrobial agents (Fuloria et al., 2009).

  • Conformational Studies : The conformations and structural properties of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides were studied. These studies provide insights into the molecular structures and potential applications of these compounds in various chemical domains (Ishmaeva et al., 2015).

  • Crystal and Molecular Structures : The crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were determined. These structures reveal intricate hydrogen bonding and non-covalent interactions, forming higher-dimensional networks. This research aids in understanding the solid-state chemistry of these compounds and their potential applications (Chi et al., 2018).

Advanced Material Research

  • Nondestructive Analysis of Drug Molecules in Tissues : A study focusing on the nondestructive analysis of crystals within rat liver and duodenum samples highlighted the importance of identifying drug molecules and their metabolites in tissues. This research provides significant insights into the pharmacokinetics and safety evaluation of drug molecules, including the use of spectroscopic techniques for analysis (Walker, 2004).

Future Directions

While specific future directions for 2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide are not mentioned in the search results, a similar compound, 2-Chloro-N-phenylacetamide, may be used in the preparation of N, N ′- (ethane-1,2-diyl)bis (2- (2-oxo-2- (phenylamino)ethoxy)benzamide), an amide podand. It may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .

Mechanism of Action

properties

IUPAC Name

2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-10-2-5-12(6-3-10)20-14-7-4-11(17)8-13(14)18-15(19)9-16/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSMGEJJLIUPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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